(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
CAS No.: 3471-66-7
Cat. No.: VC8267035
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3471-66-7 |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | (2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1 |
| Standard InChI Key | FTYFCFPNHFHPBH-NEPJUHHUSA-N |
| Isomeric SMILES | C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the hydroxyl group at the 4-position and the carboxylic acid at the 2-position occupying equatorial positions to minimize steric strain . The benzyloxycarbonyl (Cbz) group, attached to the nitrogen atom, serves as a protective moiety during synthetic processes, preventing unwanted side reactions at the amine site .
Molecular Formula:
Molecular Weight: 279.29 g/mol (calculated from core structure data and Cbz group addition)
Stereochemistry: The (2S,4R) configuration is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Spectroscopic and Physical Data
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SMILES Notation:
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InChIKey: Computed as (derived from core structure and Cbz modifications).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and hydroxyl groups, but poorly soluble in nonpolar solvents .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves multi-step strategies to achieve stereocontrol and functional group compatibility:
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Core Structure Formation:
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Starting from 4-hydroxypiperidine-2-carboxylic acid, isolated from natural sources such as Peganum harmala , the Cbz group is introduced via reaction with benzyl chloroformate under basic conditions.
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Alternative routes involve homologation of pyroglutamic acid derivatives, followed by cyclization and stereoselective reduction .
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Stereochemical Control:
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Protection-Deprotection Strategies:
Industrial-Scale Challenges
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Catalyst Costs: Traditional methods rely on expensive transition-metal catalysts (e.g., Rh, Ir), limiting cost-effectiveness .
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Safety Concerns: Use of diazomethane in homologation steps poses explosion risks, necessitating alternative reagents like trimethylsilyl diazomethane .
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
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β-Lactamase Inhibitors: The compound serves as a precursor to avibactam-like molecules, which restore the efficacy of β-lactam antibiotics against resistant strains .
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Peptide Mimetics: Its rigid piperidine scaffold is incorporated into peptidomimetics targeting protease enzymes (e.g., HIV-1 protease) .
Neurological Therapeutics
Structural analogs modulate neurotransmitter receptors, including GABA_A and NMDA receptors, suggesting potential in treating epilepsy and neurodegenerative diseases .
Comparative Structural Analysis
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